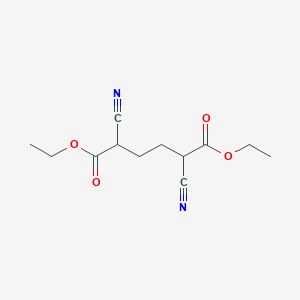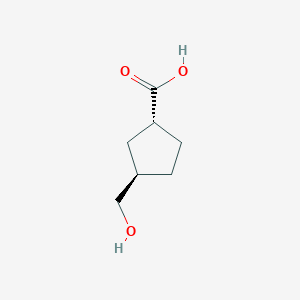
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is a chemical compound with the molecular formula C14H16Br2N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, a carbamoyl group, and an octanoate ester group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate typically involves the bromination of 6-carbamoylpyridine followed by esterification with octanoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pressure conditions. The esterification step involves the reaction of the brominated pyridine with octanoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Hydrolysis: The major products are 6-carbamoylpyridine and octanoic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and carbamoyl group can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their activity or function. The octanoate ester group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-methylpyridine: Similar structure but with a methyl group instead of a carbamoyl group.
2,4-Dibromo-6-aminopyridine: Contains an amino group instead of a carbamoyl group.
2,4-Dibromo-6-hydroxypyridine: Features a hydroxyl group instead of a carbamoyl group.
Uniqueness
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is unique due to the presence of both bromine atoms and a carbamoyl group on the pyridine ring, along with an octanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
64354-27-4 |
|---|---|
Fórmula molecular |
C14H18Br2N2O3 |
Peso molecular |
422.11 g/mol |
Nombre IUPAC |
(2,4-dibromo-6-carbamoylpyridin-3-yl) octanoate |
InChI |
InChI=1S/C14H18Br2N2O3/c1-2-3-4-5-6-7-11(19)21-12-9(15)8-10(14(17)20)18-13(12)16/h8H,2-7H2,1H3,(H2,17,20) |
Clave InChI |
WUGJZZUTOHAYGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=C(N=C(C=C1Br)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)








![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)



